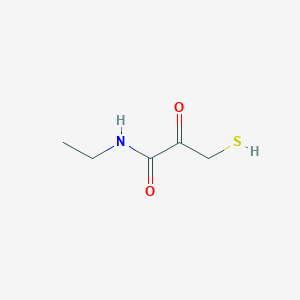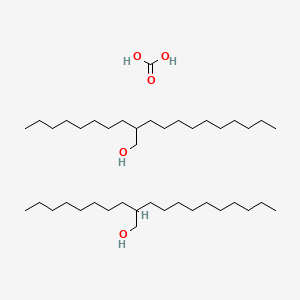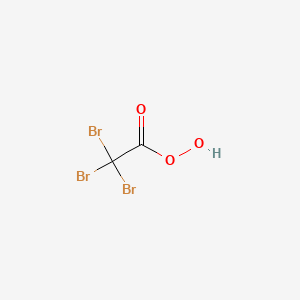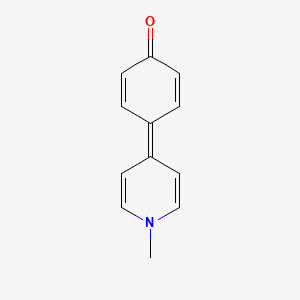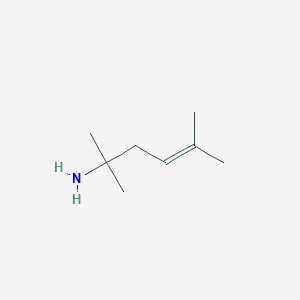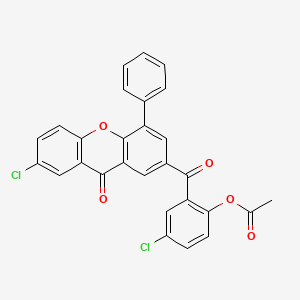![molecular formula C26H22O4Sn B12545472 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol CAS No. 143716-15-8](/img/structure/B12545472.png)
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol is an organic compound that features a methoxy group, a phenolic hydroxyl group, and a triphenylstannyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol typically involves the esterification of 4-methoxyphenol with triphenylstannyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The triphenylstannyl ester can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the triphenylstannyl ester can participate in coordination chemistry. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the triphenylstannyl ester group.
2-Methoxy-4-methylphenol: Similar structure but with a methyl group instead of the triphenylstannyl ester.
2-tert-Butyl-4-methoxyphenol: Contains a tert-butyl group instead of the triphenylstannyl ester.
Uniqueness
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol is unique due to the presence of the triphenylstannyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
143716-15-8 |
|---|---|
Molecular Formula |
C26H22O4Sn |
Molecular Weight |
517.2 g/mol |
IUPAC Name |
triphenylstannyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C8H8O4.3C6H5.Sn/c1-12-5-2-3-7(9)6(4-5)8(10)11;3*1-2-4-6-5-3-1;/h2-4,9H,1H3,(H,10,11);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
LDCZWICLKYBXFT-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


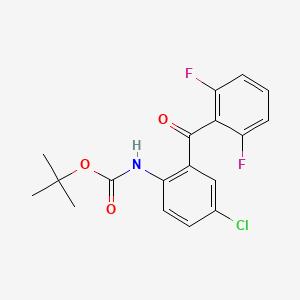
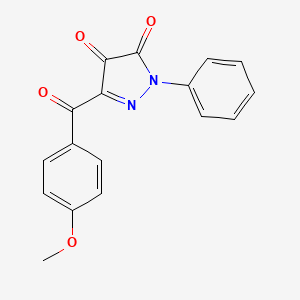
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
